Boc-(S)-3-amino-4-(4-pyridyl)-butyric acid
Description
Boc-(S)-3-Amino-4-(4-pyridyl)-butyric acid (CAS: 219297-13-9) is a chiral, Boc-protected β-amino acid derivative featuring a 4-pyridyl substituent on its side chain. Its molecular formula is C₁₄H₂₀N₂O₄ with a molecular weight of 280.33 g/mol . The compound is a white crystalline solid with a melting point of 140–143°C and is stored at room temperature. It serves as a critical intermediate in peptide synthesis, enabling the introduction of pyridyl motifs into peptide backbones while protecting the amino group during reactions . Its safety profile includes being classified as an irritant (WGK Germany: 3) with precautions against inhalation (S22) and skin/eye contact (S24/25) .
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-4-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(9-12(17)18)8-10-4-6-15-7-5-10/h4-7,11H,8-9H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTKQINZDKLYGV-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=NC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-amino-4-(4-pyridyl)-butyric acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The synthetic route may include the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of the Pyridyl Butyric Acid: The pyridyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Final Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-amino-4-(4-pyridyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The pyridyl ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pyridyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridyl N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
Boc-(S)-3-amino-4-(4-pyridyl)-butyric acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-(S)-3-amino-4-(4-pyridyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl ring can participate in π-π stacking interactions, while the amino acid backbone can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Pyridyl Isomers and Derivatives
Key Insight : The position of the pyridyl group influences electronic and steric properties. The 4-pyridyl variant may exhibit enhanced hydrogen-bonding capacity compared to the 3-pyridyl isomer due to nitrogen lone-pair orientation .
Phenyl-Substituted Analogs
Key Insight : Replacement of pyridyl with phenyl groups modifies hydrophobicity and electronic effects. Chlorophenyl derivatives are more reactive in nucleophilic substitutions, while methylphenyl variants improve membrane permeability in drug design .
Halogen-Substituted Derivatives
Key Insight : Halogenation introduces steric bulk and alters electronic density, making these analogs valuable in designing protease-resistant peptides .
Methoxy- and Naphthyl-Substituted Analogs
Key Insight : The methoxy group improves aqueous solubility, whereas naphthyl substituents create steric challenges in peptide chain assembly .
Biological Activity
Boc-(S)-3-amino-4-(4-pyridyl)-butyric acid is a chiral β-amino acid derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a pyridine ring at the 4-position of the butyric acid backbone. Its biological activity is primarily linked to its interactions with various molecular targets, including enzymes and receptors.
The mechanism of action of this compound involves several key interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal health. The pyridine ring can engage in π-π stacking interactions, while the amino acid backbone allows for hydrogen bonding with target molecules .
- Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties, which could be beneficial in treating neurological disorders.
Biological Activity Overview
This compound has been studied for various biological activities:
- Neurotransmitter Modulation : Similar to GABA (gamma-aminobutyric acid), it may modulate neurotransmitter systems, which is crucial for maintaining synaptic plasticity and cognitive functions.
- Potential Therapeutic Applications : Its structural similarity to known neurotransmitter precursors indicates potential applications in treating anxiety disorders and other neurological conditions.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Neuroprotective Effects :
- A study investigated the compound's ability to protect neurons from oxidative stress. Results indicated a significant reduction in neuronal cell death when treated with this compound under oxidative conditions.
-
Receptor Binding Affinity :
- Research focused on the binding affinity of this compound to GABA receptors. The findings suggested a moderate affinity, supporting its potential role as a GABA analog.
-
Inhibition of Enzymatic Activity :
- A biochemical assay demonstrated that this compound inhibited specific enzymes involved in metabolic pathways, leading to altered cellular responses.
Comparative Analysis
The following table compares this compound with related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Chiral β-amino acid with pyridine ring | Potential neuroprotective effects |
| Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid | Similar structure, different stereochemistry | Investigated for its role as a neurotransmitter modulator |
| 3-Amino-4-(2-naphthyl)butyric acid | Contains a naphthyl group | Different pharmacokinetics due to structural variations |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
